N-(Cyclopentylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
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Overview
Description
N-(Cyclopentylmethyl)-4-methoxy-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a cyclopentylmethyl group attached to an aniline core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The methoxy group can be introduced via nucleophilic substitution reactions, while the cyclopentylmethyl group can be added through reductive amination or alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity. Key steps include the careful control of temperature, pressure, and reagent concentrations to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopentylmethyl)-4-methoxy-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives .
Scientific Research Applications
N-(Cyclopentylmethyl)-4-methoxy-3-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with unique chemical and physical properties
Mechanism of Action
The mechanism of action of N-(Cyclopentylmethyl)-4-methoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. This property allows the compound to reach intracellular targets, where it can modulate enzyme activity or receptor function. The methoxy group may contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Pexidartinib: A kinase inhibitor containing a trifluoromethyl group, used in the treatment of tenosynovial giant cell tumor.
Uniqueness
N-(Cyclopentylmethyl)-4-methoxy-3-(trifluoromethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylmethyl group differentiates it from other trifluoromethyl-containing compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
IUPAC Name |
N-(cyclopentylmethyl)-4-methoxy-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-19-13-7-6-11(8-12(13)14(15,16)17)18-9-10-4-2-3-5-10/h6-8,10,18H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOGTMMJHYTTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CCCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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